molecular formula C10H18Cl2N2 B3083121 [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride CAS No. 113681-75-7

[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride

Cat. No.: B3083121
CAS No.: 113681-75-7
M. Wt: 237.17 g/mol
InChI Key: KYBFMFWHHZEYEP-UHFFFAOYSA-N
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Description

Chemical Name: [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride Synonyms: 4-(Dimethylamino)benzylamine dihydrochloride, Benzenemethanamine, 4-(dimethylamino)-, dihydrochloride (IUPAC) Molecular Formula: C₉H₁₅N₂·2HCl Molecular Weight: 209.15 g/mol (base: 153.23 g/mol + 2HCl) CAS No.: 34403-52-6 (monohydrochloride variant), 162696-05-1 (dihydrochloride) Structure: Features a benzene ring with a dimethylamino group (-N(CH₃)₂) at the para position and an aminomethyl (-CH₂NH₂) substituent on the benzyl carbon. The dihydrochloride form enhances solubility and stability .

Properties

IUPAC Name

[4-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-5-3-9(7-11)4-6-10;;/h3-6H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBFMFWHHZEYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113681-75-7
Record name 1-(4-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride typically involves the reaction of benzyl chloride with dimethylamine, followed by the introduction of an aminomethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted benzylamines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the dimethylamine moiety enhances the compound’s solubility and reactivity, making it an effective reagent in various chemical reactions .

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride

Molecular Formula : C₁₀H₁₆N₂·2HCl
Molecular Weight : 237.17 g/mol
Key Differences :

  • Structure: Contains a two-carbon ethyl spacer between the benzene ring and dimethylamino group, contrasting with the benzyl linkage in the target compound.

2-(Aminomethyl)benzimidazole Dihydrochloride

Molecular Formula : C₉H₁₁N₃·2HCl
Molecular Weight : 234.13 g/mol
Key Differences :

  • Structure : Replaces the benzene ring with a benzimidazole core (fused benzene and imidazole rings).
  • Properties : The imidazole nitrogen atoms increase hydrogen-bonding capacity, making it suitable for coordination chemistry or enzyme inhibition .

4-Dimethylamino-N-benzylcathinone Hydrochloride

Molecular Formula : C₁₈H₂₂N₂O·2HCl
Molecular Weight : 355.3 g/mol
Key Differences :

  • Structure: Incorporates a cathinone backbone (β-keto amphetamine) with a benzyl-dimethylamino substituent.

4-(Dimethylamino)benzohydrazide

Molecular Formula : C₉H₁₃N₃O
Molecular Weight : 179.22 g/mol
Key Differences :

  • Structure: Substitutes the aminomethyl group with a hydrazide (-CONHNH₂) moiety.
  • Reactivity : The hydrazide group enables chelation with metal ions, useful in crystal engineering or antimicrobial agent development .

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

Molecular Formula: C₉H₁₂ClNO₂ Molecular Weight: 201.65 g/mol Key Differences:

  • Structure : Introduces a carboxylic acid (-COOH) and methyl group on the benzene ring.
  • Applications : Enhanced polarity facilitates use in peptide synthesis or polymer chemistry, diverging from the target compound’s amine-focused reactivity .

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

Molecular Formula : C₁₀H₁₈Cl₂N₂
Molecular Weight : 237.17 g/mol
Key Differences :

  • Structure: Chiral center at the ethylamino group, unlike the achiral target compound.
  • Pharmacology : Stereospecificity may improve selectivity in drug design (e.g., neurotransmitter analogs) .

Pyridoxamine Dihydrochloride

Molecular Formula : C₈H₁₄Cl₂N₂O₂
Molecular Weight : 241.11 g/mol
Key Differences :

  • Structure: Pyridine ring with hydroxymethyl and aminomethyl groups; part of the vitamin B₆ family.
  • Biological Role: Critical in amino acid metabolism, unlike the target compound’s synthetic applications .

Key Findings and Implications

  • Structural Flexibility : The position and type of substituents (e.g., benzyl vs. ethyl spacers, aromatic vs. heterocyclic cores) dictate solubility, reactivity, and biological activity.
  • Application Divergence: While the target compound is primarily a synthetic intermediate, analogs like cathinone derivatives () or pyridoxamine () serve specialized roles in forensics and biochemistry.
  • Chirality and Specificity : Stereochemical variants (e.g., ) highlight the importance of chirality in drug design, a feature absent in the target compound.

Biological Activity

[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This compound, with the CAS number 113681-75-7, is a derivative of benzylamine and is characterized by the presence of an aminomethyl group attached to the benzyl moiety, along with two methyl groups on the nitrogen atom. Its unique structure positions it as a candidate for various pharmacological applications.

The biological activity of [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various cellular pathways. Notably, its structural similarity to known drug classes allows it to potentially engage in competitive inhibition or allosteric modulation.

Anticancer Properties

Research indicates that compounds containing the 4-(aminomethyl)benzyl moiety exhibit promising anticancer activities. In a study evaluating a series of related compounds, several derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including hematological malignancies and solid tumors. For instance, some derivatives exhibited IC50 values as low as 5.6 μM against K562 cells, which express high levels of the Bcr-Abl protein associated with chronic myeloid leukemia (CML) .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
Compound 10K5625.6
Compound 15HL608.2
Compound 28jK5623.6
Compound 28kHL604.5

Antituberculosis Activity

Another area of interest is the compound's potential antituberculosis activity. In a series of studies, derivatives of [4-(aminomethyl)benzyl]dimethylamine were evaluated for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that para-substituted benzyl derivatives exhibited superior activity compared to meta-substituted ones, with some compounds showing minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL .

Table 2: Antituberculosis Activity Data

CompoundMIC (μg/mL)Activity Level
Compound 4c0.0125High
Compound 20.025Moderate

Synthesis and Evaluation Studies

Numerous studies have focused on synthesizing derivatives of [4-(aminomethyl)benzyl]dimethylamine and evaluating their biological activities. For example, a study synthesized several cyclic secondary amine substituted compounds and assessed their antituberculosis properties through in vivo models . The results indicated that certain modifications enhanced bioavailability and efficacy against M. tuberculosis.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of synthesized compounds to various protein targets. These studies often reveal insights into how structural modifications can enhance or diminish biological activity. For instance, docking studies involving receptor tyrosine kinases showed that certain analogues could effectively inhibit kinase activity, suggesting potential applications in targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for preparing [4-(Aminomethyl)benzyl]dimethylamine dihydrochloride, and how can purity be ensured?

The synthesis typically involves reacting the free base with hydrochloric acid under controlled conditions to form the dihydrochloride salt. For example, analogous dihydrochloride salts (e.g., 5-(Aminomethyl)-2-chloroaniline dihydrochloride) are synthesized by treating the amine precursor with HCl in polar solvents like ethanol or water, followed by crystallization . To ensure purity:

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Purify the product via recrystallization using solvents like ethanol or acetone.
  • Confirm purity using NMR (e.g., 1^1H/13^13C) and elemental analysis .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the presence of the aminomethyl and dimethylamine groups. For example, the dimethylamine protons typically appear as singlets near δ 2.2–2.5 ppm .
  • UV/Vis Spectroscopy : Use λmax values (e.g., 350 nm for similar dimethylamino derivatives) to assess electronic transitions in conjugated systems .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z values with theoretical calculations (e.g., C10_{10}H17_{17}N2_2Cl2_2) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : This dihydrochloride salt is likely soluble in water and polar solvents (e.g., methanol, DMSO). Test solubility gradients using <1 mg/mL increments.
  • Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition via HPLC .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or optimizing synthesis?

  • Retrosynthetic Analysis : Tools like Reaxys or PubChem databases can identify feasible precursors (e.g., 4-(aminomethyl)benzylamine derivatives) and reaction templates .
  • DFT Calculations : Model reaction intermediates (e.g., protonation states during HCl salt formation) to optimize reaction conditions (temperature, solvent polarity) .
  • Molecular Dynamics : Simulate crystallization processes to predict solvent systems for high-yield purification .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Dose-Response Studies : Perform assays (e.g., enzyme inhibition, cytotoxicity) across a broad concentration range (nM to mM) to identify non-linear effects.
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence observed bioactivity .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., varying substituents on the benzyl group) to isolate critical functional groups .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}, koff_{off}) with purified receptors (e.g., GPCRs or ion channels).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
  • Crystallography : Co-crystallize the compound with its target protein (if feasible) to resolve binding modes at atomic resolution .

Q. What advanced analytical techniques validate batch-to-batch consistency in academic synthesis?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., ±0.001 Da) to detect isotopic impurities.
  • X-ray Diffraction (XRD) : Compare crystalline structures across batches to ensure polymorphic consistency .
  • ICP-MS : Screen for trace metal contaminants (e.g., from catalysts) at ppb levels .

Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR + HPLC for purity; SPR + ITC for binding).
  • Ethical Sourcing : Avoid unreliable databases (e.g., benchchem.com ). Use PubChem, CAS Common Chemistry, or EPA DSSTox for verified data .
  • Safety : Handle HCl fumes in synthesis under fume hoods; use PPE for hygroscopic or irritant compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Aminomethyl)benzyl]dimethylamine dihydrochloride

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